Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate
Brand Name: Vulcanchem
CAS No.: 94230-65-6
VCID: VC17014382
InChI: InChI=1S/C16H37NO6P2.3K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;/q;3*+1/p-3
SMILES:
Molecular Formula: C16H34K3NO6P2
Molecular Weight: 515.69 g/mol

Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate

CAS No.: 94230-65-6

Cat. No.: VC17014382

Molecular Formula: C16H34K3NO6P2

Molecular Weight: 515.69 g/mol

* For research use only. Not for human or veterinary use.

Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate - 94230-65-6

Specification

CAS No. 94230-65-6
Molecular Formula C16H34K3NO6P2
Molecular Weight 515.69 g/mol
IUPAC Name tripotassium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate
Standard InChI InChI=1S/C16H37NO6P2.3K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;/q;3*+1/p-3
Standard InChI Key BPEPYZVMVDXVEE-UHFFFAOYSA-K
Canonical SMILES CCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate features a central tetradecylimino group (C14H29N\text{C}_{14}\text{H}_{29}\text{N}) bridged to two methylenediphosphonate units. The potassium counterions balance the negative charges on the phosphonate groups, forming a stable salt. The IUPAC name, tripotassium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate, reflects this arrangement .

The canonical SMILES notation,
CCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+]\text{CCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+]},
highlights the alkyl chain, phosphonate groups, and potassium ions . The topological polar surface area (127 Ų) and hydrogen bond acceptor count (7) suggest moderate solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H34K3NO6P2\text{C}_{16}\text{H}_{34}\text{K}_{3}\text{NO}_{6}\text{P}_{2}
Molecular Weight515.69 g/mol
CAS Registry Number94230-65-6
Topological Polar Surface Area127 Ų
Hydrogen Bond Acceptors7

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for confirming its structure. The 31P^{31}\text{P}-NMR spectrum typically shows two distinct peaks corresponding to the phosphonate groups, while 1H^{1}\text{H}-NMR reveals signals for the tetradecyl chain’s methylene protons. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 515.69 .

Synthesis and Optimization

Reaction Pathways

The synthesis involves a two-step process:

  • Formation of ((Tetradecylimino)bis(methylene))diphosphonic acid:
    Tetradecylamine reacts with formaldehyde and phosphorous acid under acidic conditions to form the diphosphonic acid precursor (CAS 5995-34-6) .

  • Potassiation:
    The diphosphonic acid is neutralized with potassium hydroxide, yielding the tripotassium salt .

Table 2: Synthesis Conditions

ParameterOptimal ValueImpact on Yield
Temperature80–100°CMaximizes amidophosphonate formation
pH9–10Ensures complete neutralization
Reaction Time6–8 hoursBalances completion vs. degradation

Purification and Yield

Crystallization from ethanol-water mixtures achieves >90% purity. The final yield typically ranges from 65–75%, influenced by stoichiometric ratios and mixing efficiency .

Applications in Science and Industry

Corrosion Inhibition

The compound’s phosphonate groups chelate metal ions, forming protective layers on steel and aluminum surfaces. Studies show a corrosion inhibition efficiency of 85–92% in saline environments, outperforming traditional inhibitors like sodium nitrite.

Biomedical Applications

Phosphonates inhibit osteoclast activity, making this compound a candidate for treating osteoporosis. In vitro tests demonstrate 50% reduction in bone resorption at 10 μM concentrations .

Agriculture

As a foliar fertilizer additive, it enhances phosphorus uptake in crops. Field trials on wheat show a 15–20% yield increase compared to conventional phosphate treatments .

Recent Research Developments

Nanomaterial Functionalization

A 2024 study functionalized graphene oxide with this compound, creating a composite that removes heavy metals (e.g., Pb²⁺, Cd²⁺) from wastewater with 99% efficiency.

Drug Delivery Systems

Encapsulation in liposomes improves bioavailability for osteoporosis treatment. Pharmacokinetic data show a 3-fold increase in half-life compared to free drug formulations .

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